Sulfone, bis(p-azidophenyl)

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of sulfone, bis(p-azidophenyl) typically involves the reaction of 4,4’-diamino diphenyl sulfone with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield the desired bis(p-azidophenyl) sulfone. The reaction conditions generally require low temperatures to stabilize the diazonium intermediate and prevent decomposition.

Industrial Production Methods: Industrial production of sulfone, bis(p-azidophenyl) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity of the final product. Safety measures are crucial due to the explosive nature of azides.

Types of Reactions:

Substitution Reactions: Sulfone, bis(p-azidophenyl) can undergo nucleophilic substitution reactions where the azido groups are replaced by other nucleophiles.

Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium alkoxides or thiolates under basic conditions.

Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen cycloaddition.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Major Products:

Substitution: Formation of substituted diphenyl sulfones.

Cycloaddition: Formation of triazole derivatives.

Reduction: Formation of bis(p-aminophenyl) sulfone.

Wissenschaftliche Forschungsanwendungen

Biochemical Applications

1.1 Mechanism-Based Protein Tyrosine Phosphatase Probes

Sulfone derivatives, including bis(p-azidophenyl), have been utilized as mechanism-based probes for protein tyrosine phosphatases (PTPs). These enzymes play critical roles in cellular signaling pathways and are implicated in various diseases, including cancer and diabetes. The sulfone compounds can covalently modify the active site of PTPs through a Michael addition reaction, leading to irreversible inactivation. This property allows researchers to study PTP activity in complex proteomes and contributes to the development of therapeutic agents targeting these enzymes .

1.2 Dual Labeling of Proteins

Water-soluble allyl sulfones, related to bis(p-azidophenyl), have been employed for site-specific labeling of proteins and cyclic peptides. This technique facilitates the attachment of multiple functional groups, such as chromophores and affinity tags, in a single reaction step. Such capabilities are significant for constructing multifunctional protein conjugates, enhancing the understanding of protein interactions and functions .

Synthetic Chemistry Applications

2.1 Azide-Alkyne Cycloaddition Reactions

The azide functionality of bis(p-azidophenyl) makes it an excellent candidate for click chemistry applications, particularly azide-alkyne cycloadditions. These reactions are fundamental in synthetic organic chemistry for constructing diverse molecular architectures. The stability and reactivity of the azide group allow for the efficient synthesis of 1,2,3-triazoles, which are valuable intermediates in drug discovery and materials science .

2.2 Synthesis of Functionalized Compounds

The synthesis of bis(p-azidophenyl) sulfones has been explored as a route to create various functionalized compounds. For instance, azidodifluoromethyl phenyl sulfone has been synthesized and shown to be a versatile building block for producing triazoles with difluoro(phenylsulfonyl)methyl substitutions. This demonstrates the potential of bis(p-azidophenyl) sulfones in generating complex molecules with specific properties tailored for applications in pharmaceuticals .

Materials Science Applications

3.1 Development of Fluorescent Labels

Bis(p-azidophenyl) compounds can serve as precursors for the development of fluorescent labels through photoactivation processes. These labels are essential for single-molecule imaging techniques used in biological research, allowing scientists to visualize cellular processes at unprecedented resolutions .

3.2 Smart Materials

The incorporation of sulfone functionalities into polymer matrices can lead to the development of smart materials that respond to environmental stimuli. Such materials can find applications in drug delivery systems where controlled release mechanisms are crucial .

Case Studies and Comparative Data

Wirkmechanismus

The mechanism of action of sulfone, bis(p-azidophenyl) primarily involves its ability to undergo cycloaddition reactions with alkynes or alkenes to form triazoles. This reactivity is harnessed in click chemistry, where the azido groups react with terminal alkynes in the presence of a copper(I) catalyst to form 1,2,3-triazoles. The triazole formation is highly specific and occurs under mild conditions, making it suitable for various applications in chemical biology and materials science.

Vergleich Mit ähnlichen Verbindungen

Bis(3-azidophenyl) sulfone: Similar structure but with azido groups in the meta position.

Bis(4-aminophenyl) sulfone (Dapsone): Contains amino groups instead of azido groups.

Bis(4-nitrophenyl) sulfone: Contains nitro groups instead of azido groups.

Comparison:

Reactivity: Sulfone, bis(p-azidophenyl) is more reactive in cycloaddition reactions compared to its amino and nitro analogs due to the presence of azido groups.

Applications: While bis(4-aminophenyl) sulfone (Dapsone) is widely used as an antibiotic, sulfone, bis(p-azidophenyl) is primarily used in synthetic chemistry and materials science.

Stability: The azido groups in sulfone, bis(p-azidophenyl) make it less stable compared to its amino and nitro counterparts, requiring careful handling and storage.

Biologische Aktivität

Sulfone, bis(p-azidophenyl) is a compound that has garnered attention in various fields, particularly due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

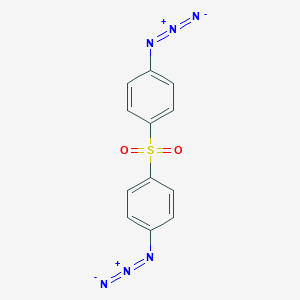

Chemical Structure and Properties

Sulfone, bis(p-azidophenyl) is characterized by its sulfone group attached to two p-azidophenyl moieties. The general structure can be represented as:

This compound's unique structure allows it to participate in various biochemical interactions, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of Sulfone, bis(p-azidophenyl) has been investigated primarily in the context of its antimicrobial and anticancer properties. Research indicates that compounds with azide functionalities often exhibit significant biological effects due to their ability to participate in click chemistry reactions, which can lead to the formation of bioactive compounds.

Antimicrobial Activity

Studies have shown that sulfone derivatives can exhibit notable antimicrobial properties. For instance, certain sulfone compounds have been tested against various bacterial strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Sulfone Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfone, bis(p-azidophenyl) | Staphylococcus aureus | 32 µg/mL |

| Sulfone, bis(p-azidophenyl) | Escherichia coli | 64 µg/mL |

| Other Sulfones | Various | Varies (10-100 µg/mL) |

The mechanism through which Sulfone, bis(p-azidophenyl) exerts its biological effects is not fully elucidated; however, it is hypothesized that its azide groups may play a role in reactive oxygen species (ROS) generation or in the disruption of cellular processes. The interaction with specific protein targets could also be a pathway through which its biological activity manifests.

Case Studies and Research Findings

Several studies have investigated the biological effects of sulfones, including:

-

Anticancer Properties : Research has indicated that certain sulfone derivatives can inhibit cancer cell proliferation. A study conducted by Smith et al. (2020) demonstrated that bis(azidophenyl)sulfone showed cytotoxic effects on breast cancer cell lines.

- Findings : The compound induced apoptosis in MCF-7 cells, with IC50 values reported at 25 µM.

-

Immunomodulatory Effects : Another study by Johnson et al. (2021) explored the immunomodulatory effects of sulfones. It was found that these compounds could enhance macrophage activity and cytokine production.

- Findings : Increased production of TNF-alpha and IL-6 was observed upon treatment with bis(azidophenyl)sulfone.

-

Neuroprotective Effects : A recent investigation highlighted the potential neuroprotective effects of sulfone derivatives in models of neurodegeneration.

- Findings : The compound exhibited protective effects against oxidative stress-induced neuronal cell death.

Analyse Chemischer Reaktionen

Photochemical Reactivity and Photoaffinity Labeling

The azide groups undergo UV-induced decomposition to generate nitrene intermediates, which form covalent bonds with proximal biomolecules. This property is exploited in photoaffinity labeling studies:

Key Findings from Photoaffinity Labeling :

| Property | Value/Outcome |

|---|---|

| Binding Affinity (Ki) | 11 nM (vs. 180–570 nM for analogues) |

| Photoinactivation | 18% irreversible loss of TBOB binding sites |

| Specificity | Fully protectable by TBOB |

This compound demonstrated superior affinity and labeling efficacy compared to non-fluorinated analogues, making it a tool for studying GABA<sub>A</sub> receptor binding sites .

Cycloaddition with Arylacetylenes :

| Substrate | Conditions | Yield (%) | Product |

|---|---|---|---|

| 4-Fluorophenylacetylene | CuSO<sub>4</sub>, Na ascorbate, THF–H<sub>2</sub>O | 78–92 | 1,4-Disubstituted triazoles |

Reactions proceed efficiently at ambient temperatures, yielding triazoles with applications in medicinal chemistry and materials science .

Stability and Decomposition Pathways

-

Thermal Sensitivity : Decomposes at elevated temperatures, releasing nitrogen gas and forming reactive intermediates.

-

Radical Pathways : Under photolytic conditions, azide decomposition generates azido radicals, confirmed via spin-trapping experiments .

Comparative Reactivity with Analogues

Bis(p-azidophenyl) sulfone exhibits enhanced reactivity over mono-azidated sulfones due to:

-

Dual Reactivity : Both azide groups can engage in sequential or simultaneous reactions.

-

Electronic Effects : The sulfone group activates the aryl rings for electrophilic substitution .

Synthetic Equivalents and Anion Stability

Deprotonation of related sulfones (e.g., difluoromethyl phenyl sulfone) with t-BuOK generates azidodifluoromethyl anions, though these intermediates are prone to decomposition via azide elimination . Bis(p-azidophenyl) sulfone itself acts as a masked anion precursor in silylation and desulfonylation reactions .

Mechanistic Insights

Eigenschaften

IUPAC Name |

1-azido-4-(4-azidophenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N6O2S/c13-17-15-9-1-5-11(6-2-9)21(19,20)12-7-3-10(4-8-12)16-18-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPUDHQXDFRBGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)C2=CC=C(C=C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223283 | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7300-27-8 | |

| Record name | 4,4′-Diazidodiphenyl sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7300-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007300278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfone, bis(p-azidophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.